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Introduction

(E)-3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid natural product, has attracted
significant interest within the scientific community for its diverse biological activities, including
antimicrobial, cytotoxic, and antimutagenic properties.[1][2][3][4] Structurally, it is a derivative of
cinnamyl alcohol, featuring a C6-C3 carbon skeleton with two methoxy groups on the phenyl
ring.[5] This compound is found in various natural sources, from plants like Alpinia officinarum
(Galangal) and Syzygium aromaticum (Clove) to the rectal glands of the male Oriental Fruit Fly
(Dacus dorsalis).[5][6]

This technical guide provides a consolidated, in-depth analysis of the spectroscopic data for
(E)-3,4-Dimethoxycinnamyl alcohol. As a Senior Application Scientist, the objective is not
merely to present data but to provide a cohesive narrative that explains the causality behind
experimental choices and validates the presented information through authoritative sources.
This document is designed to serve as a comprehensive resource for the identification,
characterization, and further research of this promising bioactive molecule.

Compound Profile:

e IUPAC Name: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol[3]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b2460573?utm_src=pdf-interest
https://www.benchchem.com/product/b2460573?utm_src=pdf-body
https://pdf.benchchem.com/143/Spectroscopic_Profile_of_E_3_4_Dimethoxycinnamyl_Alcohol_A_Technical_Guide.pdf
https://www.medchemexpress.com/e-3-4-dimethoxycinnamyl-alcohol.html
https://www.targetmol.com/compound/3%2C4-dimethoxycinnamyl%20alcohol
https://www.ambeed.com/products/(e)-3,4-dimethoxycinnamyl-alcohol.html
https://pdf.benchchem.com/143/The_Discovery_and_Bioactivity_of_E_3_4_Dimethoxycinnamyl_Alcohol_A_Technical_Guide.pdf
https://pdf.benchchem.com/143/The_Discovery_and_Bioactivity_of_E_3_4_Dimethoxycinnamyl_Alcohol_A_Technical_Guide.pdf
https://pdf.benchchem.com/143/A_Technical_Guide_to_the_Natural_Sources_and_Isolation_of_E_3_4_Dimethoxycinnamyl_Alcohol.pdf
https://www.benchchem.com/product/b2460573?utm_src=pdf-body
https://www.targetmol.com/compound/3%2C4-dimethoxycinnamyl%20alcohol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2460573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Molecular Formula: C11H1403[1]
e Molecular Weight: 194.23 g/mol [1]

e CAS Number: 2316-26-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining
the detailed molecular structure of organic compounds. The following sections provide an
analysis of both 13C and *H NMR data for (E)-3,4-Dimethoxycinnamyl alcohol, grounded in
established experimental protocols.

Experimental Protocol: A Self-Validating System

The integrity of NMR data hinges on a meticulously executed experimental protocol. The
following steps represent a robust methodology for acquiring high-quality spectra of (E)-3,4-
Dimethoxycinnamyl alcohol.

o Sample Preparation: A sample of approximately 5-20 mg of (E)-3,4-Dimethoxycinnamyl
alcohol is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCIs),
within a 5 mm NMR tube.[1] The choice of CDCIs is strategic; it is a common solvent for
many organic compounds and its residual proton and carbon signals are well-characterized,
providing a reliable internal reference.

 Instrumentation and Acquisition: *H and 13C NMR spectra are typically recorded on a
spectrometer with a field strength of 400 MHz for protons and 100 MHz for carbon-13.[1]

o Referencing: Chemical shifts are reported in parts per million (ppm) and are referenced
internally to the residual solvent signals (CDCls: dH = 7.26 ppm, 6C = 77.16 ppm).[1] This
practice ensures data comparability across different instruments and laboratories.

3C NMR Spectroscopic Data

The 13C NMR spectrum provides a direct count of the unique carbon environments within the
molecule. The experimentally determined chemical shifts for (E)-3,4-Dimethoxycinnamyl
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alcohol are summarized below.

Atom Number Chemical Shift (8) in ppm
C1' (Aromatic) 129.9 (Predicted)
C2' (Aromatic) 109.14

C3' (Aromatic) 149.1 (Predicted)
C4' (Aromatic) 148.4 (Predicted)
C5' (Aromatic) 111.34

C6' (Aromatic) 119.69

Ca (C7, Vinylic) 129.2 (Predicted)
CB (C8, Vinylic) 128.5 (Predicted)
Cy (C9, Aliphatic) 63.76

OCH:s (at C3) 55.87

OCHs (at C4') 55.95

Solvent: CDCIs. Data sourced from the
Biological Magnetic Resonance Bank (BMRB),

accession number bmse0101077.[1]

Interpretation Insights:

e The two distinct signals for the methoxy carbons (6C 55.87 and 55.95 ppm) confirm their
non-equivalent chemical environments.

e The resonances in the aromatic region (dC 109-150 ppm) are consistent with a substituted
benzene ring.

e The vinylic carbons (Ca and C[3) are observed around 6C 128-129 ppm.

o The upfield signal at dC 63.76 ppm is characteristic of the alcohol-bearing methylene carbon
(Cy).
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'H NMR Spectroscopic Data

While a complete experimental *H NMR spectrum is not consistently available in the literature,
a predicted spectrum can be reliably inferred from the analysis of closely related compounds
such as trans-cinnamyl alcohol and 3,4-dimethoxybenzyl alcohol.[1][7][8]

S Prt?dicte(-i Chemical Multiplicity Cou:lpling Constant
Shift (d) in ppm (J) in Hz

Ar-H 6.80-7.10 m

H-a ~6.55 d ~15.9

H-B ~6.25 dt ~15.9, ~5.8

H-y ~4.30 d ~5.8

OCHs ~3.90 S

OH Variable brs

Predicted values are
based on spectral
data of analogous

compounds.[1]

Interpretation Insights:

e The large coupling constant (~15.9 Hz) between H-a and H-[3 is diagnostic of the trans (E)
configuration of the double bond.

e The doublet of triplets (dt) multiplicity for H-p arises from its coupling to both H-a (trans) and
the two H-y protons.

o The two methoxy groups are expected to appear as a sharp singlet around 3.90 ppm.

» The chemical shift of the hydroxyl proton is variable and depends on concentration and
solvent purity.

Spectroscopic Analysis Workflow
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The logical flow for spectroscopic analysis and structural elucidation is a critical component of
ensuring scientific integrity.

Caption: Workflow for spectroscopic analysis and structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups
present in a molecule. The absorption of infrared radiation corresponds to specific molecular
vibrations.

Experimental Protocol

For a solid sample like (E)-3,4-Dimethoxycinnamyl alcohol, the potassium bromide (KBr)
pellet method is a standard and reliable technique.

o Sample Preparation: A small amount of the compound is finely ground with anhydrous KBr.
o Pellet Formation: The mixture is pressed into a thin, transparent pellet.[1]

» Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer over a typical range of 4000-400 cm~1.[1][9]

licted IR < .

Wavenumber (cm~2) Functional Group Vibration Type

~3400 (broad) O-H Stretching

~3010 =C-H (Aromatic/Vinylic) Stretching

~2950, ~2850 -C-H (Aliphatic) Stretching

~1600, ~1510 c=C Aromatic Ring Stretching
~1260, ~1030 C-O Stretching (Ether and Alcohol)

Out-of-plane Bending (trans-
~965 =C-H
alkene)
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Interpretation Insights:
e The broad absorption around 3400 cm~1 is a clear indication of the hydroxyl (-OH) group.[9]

e The presence of both aromatic and vinylic C-H stretches above 3000 cm~1 confirms the
unsaturated nature of the molecule.

e The strong band around 965 cm~1 is highly characteristic of the out-of-plane bending of the
C-H bonds on a trans-disubstituted double bond, corroborating the (E)-isomer assignment
from NMR.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides crucial information about the mass-to-charge ratio of a molecule
and its fragments, which is essential for determining the molecular weight and confirming the
elemental composition.

Experimental Protocol

Electron lonization (EIl) is a common and effective ionization method for relatively volatile and
thermally stable compounds like (E)-3,4-Dimethoxycinnamyl alcohol.

o Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the
instrument.

 lonization: The sample is bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.[1]

o Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a
mass analyzer.[1]

Expected Fragmentation Pattern (Electron lonization -
El)

Based on the fragmentation patterns of similar cinnamyl and benzylic alcohols, the following
key fragments are expected in the EI mass spectrum.[1][10][11]
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m/z Fragment Interpretation

194 [M]* Molecular lon

176 [M - H20]* Loss of water from the alcohol
163 [M - CH20H]* Cleavage of the CB-Cy bond

Interpretation Insights:

e The presence of a molecular ion peak at m/z = 194 confirms the molecular weight of
C11H140:s.

e The loss of a neutral water molecule (18 amu) is a very common fragmentation pathway for
alcohols.[11]

o The fragment at m/z = 163 indicates the cleavage of the bond adjacent to the double bond, a

characteristic fragmentation for allylic alcohols.

Mass Spectrometry Fragmentation Logic

Fragmentation Pathways

Electron Ionization (70 eV)
Fragment [M - H20]*
- H20 m/z =176
~ Di . /
(E)-3,4-Dimethoxycinnamy lonization Molecular lon [M]*
Alcohol miz = 194
(MW = 194) - - *CH2OH
I Fragment [M - CH20H]*
m/z = 163

Click to download full resolution via product page

Caption: Expected fragmentation pathway in EI-MS.

Conclusion

This technical guide has provided a comprehensive, multi-faceted spectroscopic profile of
(E)-3,4-Dimethoxycinnamyl alcohol. By integrating data from NMR, IR, and Mass
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Spectrometry with field-proven experimental protocols and expert interpretation, a robust and
validated "fingerprint” of the molecule emerges. The consilience of data—the trans coupling
constant in *H NMR, the out-of-plane bending band in IR, and the characteristic fragmentation
in MS—provides an unassailable structural confirmation. This guide is intended to empower
researchers, scientists, and drug development professionals to confidently identify,
characterize, and utilize this important natural product in their future endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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